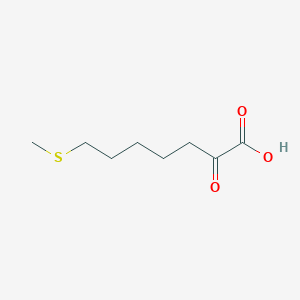

2-Oxo-7-methylthioheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

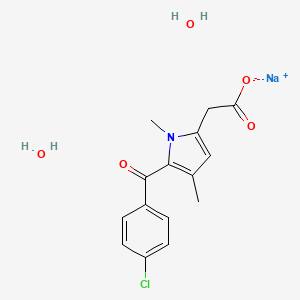

2-Oxo-7-methylthioheptanoic acid is an oxo carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Glucosinolate Biosynthesis in Plants

2-Oxo acids, such as those derived from methionine including 2-oxo-7-methylthioheptanoic acid, are crucial in the biosynthesis of glucosinolates, sulfur-rich thioglucoside natural products in the Brassicaceae plant family. A study demonstrated the chain extension of methionine, a key phase in many glucosinolates' formation, using the 2-oxo acid 4-methylthio-2-oxobutanoic acid in Eruca sativa (arugula) (Falk et al., 2004).

Biotransformation in Plant Cultures

A study on Caragana chamlagu, a plant species, investigated the biotransformation of alkylcycloalkanediones. This process yielded oxo carboxylic acids, such as 5,6-dioxoheptanoic acid, from 2-methyl-1,3-cyclohexanedione, showcasing the potential of 2-oxo acids in biotransformation processes (Chai et al., 2003).

Corrosion Inhibition Studies

In the field of materials science, 2-oxo acid derivatives have been studied for their corrosion inhibitory properties. For instance, derivatives of 2-oxo-2,3-dihydro-1H-indene-1-carboxylic acid demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solution, highlighting the potential of 2-oxo acids in protecting metals against corrosion (Saady et al., 2018).

Anti-Tumor Activities

2-Oxo acid derivatives have been studied for their anti-tumor activities. For example, a derivative of oleanolic acid, modified at C-3 to 3-oxo oleanolic acid, showed significant inhibitory effects on the growth of various cancer cell lines and in vivo melanoma inhibition (Huang et al., 2006).

Electrochemical Studies

In electrochemistry, studies have explored the reduction and oxidation of compounds containing oxo groups. For instance, the electrochemical reduction of the O-methyl oxime group in cefepime, an antibiotic, at a carbon electrode involves the oxo group, indicating the relevance of 2-oxo structures in electrochemical processes (Ozkan et al., 2002).

Methionine Salvage Pathway

2-Oxo acids play a role in the methionine salvage pathway, a biochemical process converting methylthioadenosine to adenine and methionine. A study on 4-Methylthio-2-oxobutanoic acid (MTOB) showed its potential to induce apoptosis in human cell lines, demonstrating the biomedical significance of 2-oxo acids (Tang et al., 2006).

Synthesis of Bioactive Compounds

2-Oxo acids are integral in synthesizing bioactive compounds. For example, γ-Oxo α-amino acids and γ-aryl α-amino acids, synthesized from aromatic dithianes and serine derivatives, have significant biological properties and are components of various drug molecules (Chacko & Ramapanicker, 2012).

White Biotechnology

In the field of white biotechnology, 2-oxocarboxylic acids like 2-oxoheptanoic acid are seen as promising new building blocks for chemical syntheses, especially for producing compounds that are difficult to create through classical chemical synthesis (Stottmeister et al., 2005).

Eigenschaften

Produktname |

2-Oxo-7-methylthioheptanoic acid |

|---|---|

Molekularformel |

C8H14O3S |

Molekulargewicht |

190.26 g/mol |

IUPAC-Name |

7-methylsulfanyl-2-oxoheptanoic acid |

InChI |

InChI=1S/C8H14O3S/c1-12-6-4-2-3-5-7(9)8(10)11/h2-6H2,1H3,(H,10,11) |

InChI-Schlüssel |

TWAIOPPFLZEXCO-UHFFFAOYSA-N |

Kanonische SMILES |

CSCCCCCC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid](/img/structure/B1262706.png)

![Sodium 1-hydroxy-3-{[hydroxy(octadecanoyloxy)phosphoryl]oxy}propan-2-olate](/img/structure/B1262712.png)

![2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1262713.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B1262716.png)

![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B1262720.png)